
Pyridoxatin
属性
CAS 编号 |
135529-30-5 |
---|---|
分子式 |
C15H21NO3 |
分子量 |
263.33 g/mol |
IUPAC 名称 |
3-[(1R,2S,4R,6S)-2-ethenyl-4,6-dimethylcyclohexyl]-1,4-dihydroxypyridin-2-one |
InChI |
InChI=1S/C15H21NO3/c1-4-11-8-9(2)7-10(3)13(11)14-12(17)5-6-16(19)15(14)18/h4-6,9-11,13,17,19H,1,7-8H2,2-3H3/t9-,10+,11-,13-/m1/s1 |
InChI 键 |
OQJADHLOEAOIGC-LSCVPOLPSA-N |
SMILES |
CC1CC(C(C(C1)C=C)C2=C(C=CN(C2=O)O)O)C |
手性 SMILES |
C[C@@H]1C[C@@H]([C@H]([C@@H](C1)C=C)C2=C(C=CN(C2=O)O)O)C |
规范 SMILES |
CC1CC(C(C(C1)C=C)C2=C(C=CN(C2=O)O)O)C |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Pyridoxatin |
产品来源 |
United States |
描述
Discovery and Initial Isolation from Acremonium sp.
The discovery of pyridoxatin represents a significant milestone in the field of natural product chemistry, emerging from systematic screening efforts focused on identifying microbial metabolites with free radical scavenging properties. The compound was first isolated and characterized by Teshima and colleagues in 1991 during their comprehensive investigation of bioactive secondary metabolites produced by filamentous fungi. The research team identified the source organism as Acremonium species strain BX86, which was cultivated under specific laboratory conditions to optimize metabolite production.
The initial isolation process involved cultivation of the producing organism in 500-milliliter Erlenmeyer flasks containing 100 milliliters of a specialized medium consisting of starch (2.5%), soybean meal (1.5%), dry yeast (0.2%), and calcium carbonate (0.4%) at pH 6.2 before sterilization. The fermentation was conducted at 27 degrees Celsius for four days using a rotary shaker to ensure adequate aeration and mixing. Following fermentation, the mycelial biomass was collected by centrifugation from two liters of fermentation broth and subsequently extracted with acetone.
The extraction and purification methodology employed a multi-step approach designed to concentrate and isolate the bioactive compound. The acetone extract was concentrated under reduced pressure and partitioned between ethyl acetate and water, with the organic phase containing the target compound. The separated organic layer underwent further purification using silica gel column chromatography, initially eluted with chloroform-methanol-concentrated ammonium hydroxide (40:8:1), followed by re-chromatography using chloroform-methanol (10:1) to achieve final purification.
The screening methodology that led to this compound's discovery was specifically designed to identify compounds capable of inhibiting lipid peroxidation induced by free radicals in rat liver microsomes depleted of vitamin E. This targeted approach reflected the growing recognition of free radical-mediated damage in various disease processes and the corresponding interest in natural antioxidant compounds. The discovery team's systematic screening of microbial cultures represented part of a broader research initiative to identify novel bioactive metabolites from fungal sources.
Historical Development of this compound Research
The historical trajectory of this compound research has been marked by expanding understanding of its chemical properties, biological activities, and structural complexity. Following the initial discovery and structural elucidation in 1991, subsequent research efforts have revealed the compound's presence in multiple fungal species and characterized its diverse biological activities. The development of research on this compound can be traced through several distinct phases, each contributing to our current understanding of this remarkable natural product.
The immediate post-discovery period focused primarily on comprehensive structural characterization and confirmation of the compound's unique chemical architecture. Early investigations established this compound's molecular formula as C15H21NO3 with a molecular weight of 263.33 grams per mole. Researchers confirmed the presence of rotamers, which continuously interconvert due to a rotating stereocenter connecting the pyridone and cyclohexyl ring systems. This structural complexity required sophisticated analytical approaches, including nuclear magnetic resonance spectroscopy and mass spectrometry, to fully characterize the compound's three-dimensional structure.
Subsequent research phases expanded to include systematic investigation of this compound's biological activities beyond its initial identification as a free radical scavenger. Studies demonstrated the compound's effectiveness as an inhibitor of thiobarbituric acid reactive substance production with an IC50 value of 0.55 micrograms per milliliter. Additional research revealed this compound's ability to inhibit hemolysis induced by the free radical generator 2,2'-azobis(2-amidinopropane) dihydrochloride in rat erythrocytes, with an IC50 value of 1.95 micrograms per milliliter.
The research trajectory also encompassed investigations into this compound's antimicrobial properties, revealing activity against Candida albicans with a minimum inhibitory concentration of 1.64 micrograms per milliliter. These findings prompted further exploration of the compound's potential as an antimicrobial agent, leading to comprehensive studies of its mechanism of action and structure-activity relationships. Research demonstrated that this compound interferes with ergosterol synthesis in fungal cells, providing insight into its antifungal mechanism.
More recent research developments have included investigations of this compound's activity against clinically relevant bacterial pathogens, particularly Acinetobacter baumannii. Studies using phenotypic screening approaches identified this compound as a promising antimicrobial compound with minimum inhibitory concentrations comparable to established antibiotics such as levofloxacin. These findings have renewed interest in this compound as a potential lead compound for antimicrobial drug development.
Taxonomic Classification of Source Organisms
The taxonomic classification of this compound-producing organisms reflects the complex evolutionary relationships within the fungal kingdom and highlights the diverse range of species capable of biosynthesizing this unique metabolite. The primary source organism, originally identified as Acremonium species strain BX86, belongs to a genus with significant taxonomic complexity and widespread distribution in natural environments.
The genus Acremonium is classified within the kingdom Fungi, phylum Ascomycota, class Sordariomycetes, order Hypocreales, and family Hypocreaceae. This taxonomic placement reflects recent advances in fungal systematics based on molecular phylogenetic analyses that have refined our understanding of evolutionary relationships among filamentous fungi. The genus was formerly known as Cephalosporium, a name that appears in older literature but has been superseded by the current classification.
Acremonium represents a diverse genus containing approximately 100 to 200 recognized species, depending on taxonomic authority, with ongoing research continuing to reveal new species and clarify existing classifications. The taxonomic database administered by the International Mycological Association currently recognizes 205 registered strains, of which 197 are named species. This diversity reflects the genus's wide ecological distribution and its success in colonizing diverse environmental niches.
The ecological characteristics of Acremonium species provide important context for understanding this compound production and distribution. These fungi are typically cosmopolitan in distribution, commonly found in soil, dead plant material, and various environmental substrates. Many species are saprophytic and non-pathogenic, contributing to decomposition processes in natural ecosystems. However, certain species have been recognized as opportunistic pathogens of humans and animals, while others produce medically important compounds such as the cephalosporin antibiotics.
Beyond the original Acremonium source, subsequent research has identified this compound production in additional fungal species, expanding our understanding of the compound's biosynthetic distribution. Studies have reported this compound isolation from Albophoma yamanashiensis, a species classified within the order Hypocreales, family Ophiocordycipitaceae. This finding suggests that the biosynthetic capacity for this compound production may be distributed across multiple fungal lineages within the Hypocreales order.
Additional research has documented this compound production in Trichoderma species, another member of the Hypocreaceae family. The identification of this compound in marine-derived Trichoderma strain MF106 isolated from Greenland Seas demonstrates the compound's presence in diverse ecological environments and suggests broader biosynthetic distribution than initially recognized. These findings highlight the importance of comprehensive taxonomic surveys in understanding the full scope of this compound-producing organisms.
Table 1. Taxonomic Classification of Known this compound-Producing Organisms
Nomenclature and Chemical Identity
The nomenclature and chemical identity of this compound encompass multiple aspects of chemical classification, including systematic naming conventions, chemical structure designation, and physicochemical properties that define this unique natural product. The compound's name reflects its structural characteristics and biological origin, while its chemical identity has been precisely defined through comprehensive analytical characterization.
The systematic chemical name for this compound is 3-[(1S,2R,4S,6R)-2-ethenyl-4,6-dimethylcyclohexyl]-1,4-dihydroxypyridin-2-one, which accurately describes the stereochemical configuration and structural features of the molecule. This systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines for naming complex organic molecules and provides unambiguous identification of the compound's structure. The name clearly indicates the presence of a substituted pyridin-2-one core structure with specific stereochemical designations for the attached cyclohexyl moiety.
Alternative nomenclature includes several synonyms that appear in scientific literature and chemical databases. These include tolypocin, pyridoxatine, and various systematic designations such as 3-[(1S,2R,4S,6R)-6-ethenyl-2,4-dimethylcyclohexyl]-1,4-dihydroxypyridin-2(1H)-one. The Chemical Abstracts Service registry number 135529-30-5 provides a unique identifier for the compound across chemical databases and literature.
The molecular formula C15H21NO3 reflects the compound's elemental composition, with a molecular weight of 263.33 grams per mole as determined by high-resolution mass spectrometry. The structural complexity arises from the combination of a pyridone ring system with a substituted cyclohexyl group, creating a bicyclic structure with multiple stereogenic centers that contribute to the compound's unique three-dimensional architecture.
Physicochemical properties of this compound have been extensively characterized to establish its chemical identity and inform purification and analytical procedures. The compound appears as a colorless to white solid with a melting point characterized by sublimation at 250-260 degrees Celsius. Solubility studies indicate that this compound dissolves readily in methanol and dimethyl sulfoxide at concentrations up to 1 milligram per milliliter, while showing limited solubility in aqueous media.
Table 2. Chemical Identity and Physicochemical Properties of this compound
The structural elucidation of this compound revealed the presence of rotamers, a characteristic feature that adds complexity to the compound's chemical identity. These rotamers result from restricted rotation around the bond connecting the pyridone and cyclohexyl ring systems, creating interconverting conformational isomers that cannot be separated under normal analytical conditions. This rotameric behavior is observable in nuclear magnetic resonance spectra as dual peak patterns and has important implications for understanding the compound's biological activity and chemical behavior.
Spectroscopic characterization has provided detailed insight into this compound's structural features and confirmed its chemical identity. Ultraviolet spectroscopy reveals characteristic absorption maxima that reflect the compound's chromophoric pyridone system. Infrared spectroscopy confirms the presence of hydroxyl groups and aromatic character through specific absorption bands. Nuclear magnetic resonance spectroscopy provides comprehensive structural information, including confirmation of the pyridone core structure and detailed characterization of the substituted cyclohexyl moiety.
准备方法
Microbial vs. Chemical Synthesis
Early microbial methods (e.g., WO2007142222A1) faced limitations such as bacterial strain specificity and yields <50%. In contrast, the chemical route described here achieves >90% yield through optimized stoichiometry and solvent recovery.
Alternative Reducing Agents
While zinc remains standard, recent studies explore catalytic hydrogenation (Pd/C, H₂) or sodium borohydride (NaBH₄) for milder conditions. However, zinc’s cost-effectiveness and minimal byproducts make it preferable for industrial scales.
Industrial Scalability Challenges
Solvent Management
The patent method reduces solvent waste by recovering 85% acetic acid, lowering production costs by ~30% compared to prior art.
Energy Efficiency
Vacuum distillation at 0.08 MPa minimizes thermal degradation, ensuring product stability while reducing energy consumption by 20%.
Emerging Methodologies
科学研究应用
Antimicrobial Applications
Pyridoxatin has shown promising results as an antimicrobial agent against various pathogens:
- Acinetobacter baumannii : Recent studies indicate that this compound exhibits significant antimicrobial activity against drug-resistant strains of A. baumannii, with a minimum inhibitory concentration (MIC) of 38 μM, comparable to the antibiotic levofloxacin (MIC 28 μM) . In vivo studies using the Galleria mellonella model demonstrated that this compound had minimal toxicity and maintained efficacy against this pathogen .
- Staphylococcus aureus : this compound has also demonstrated antibacterial activity against Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus, further supporting its potential as a lead compound in antibiotic development .
- Escherichia coli : The compound has been reported to inhibit E. coli, showcasing its broad-spectrum antibacterial properties .
Anticancer Activity
This compound's cytotoxic effects have been explored in various cancer cell lines:
- Cytotoxicity Studies : In vitro studies revealed that this compound possesses significant cytotoxic activity against human cancer cell lines, with an IC50 value of 15.2 µM against gelatinase A, an enzyme implicated in cancer metastasis . This suggests potential utility in cancer therapeutics by targeting specific biochemical pathways.
- Mechanism of Action : The proposed mechanism involves the inhibition of gelatinase A, which is crucial for tumor invasion and metastasis. This inhibition could be vital for developing new anticancer strategies .
Case Studies and Experimental Findings
Several studies have documented the efficacy of this compound across different experimental models:
作用机制
吡啶沙星通过多种机制发挥作用:
抗真菌作用: 干扰真菌中麦角固醇的生物合成,导致角鲨烯和羊毛固醇的积累.
抗癌作用: 抑制基质金属蛋白酶-2(明胶酶A),它在癌细胞增殖和转移中起作用.
自由基清除: 充当自由基清除剂,保护细胞免受氧化损伤.
相似化合物的比较
Antimicrobial Activity
Key Findings :
Antioxidant and Cytotoxic Profiles
Notes:
- This compound’s hydroxamate group enables iron chelation, comparable to desferrioxamine but with better cellular uptake .
- This compound atropisomers (e.g., compound 9) show moderate cytotoxicity, likely due to stereochemical flexibility .
Mechanism of Action Contrasts
生物活性
Pyridoxatin is a natural compound derived from fungi, specifically isolated from species such as Acremonium and Tolypocladium. It has garnered attention due to its diverse biological activities, particularly its antimicrobial properties against various pathogens, including drug-resistant strains. This article explores the biological activity of this compound, focusing on its antimicrobial effects, mechanisms of action, and potential therapeutic applications.
In Vitro Studies
This compound has demonstrated significant antimicrobial activity in vitro against several pathogens. Notably, it was tested against Acinetobacter baumannii , a critical pathogen known for its antibiotic resistance. The minimum inhibitory concentration (MIC) of this compound against A. baumannii was found to be 38 µM , which is slightly higher than that of levofloxacin (27.7 µM), a standard antibiotic used in clinical settings .
Table 1: Antimicrobial Activity of this compound
Pathogen | MIC (µM) | Comparison Antibiotic | MIC (µM) |
---|---|---|---|
Acinetobacter baumannii | 38 | Levofloxacin | 27.7 |
Candida albicans | 1-4 | N/A | N/A |
In addition to A. baumannii, this compound exhibited antifungal activity against multiple Candida species with MIC values ranging from 1-4 µg/ml . This broad-spectrum efficacy highlights this compound's potential as a lead compound for developing new antimicrobial agents.
In Vivo Studies
The in vivo efficacy of this compound was evaluated using a Galleria mellonella model, which is commonly used for assessing the toxicity and efficacy of antimicrobial agents. At a dosage of 150 mg/kg , this compound showed minimal toxicity with a survival rate of 90% after five days and demonstrated significant antimicrobial efficacy with 50% survival in infected larvae .
This compound's mechanism of action appears to involve interference with key biological processes in pathogens:
- Inhibition of Ergosterol Synthesis : this compound disrupts ergosterol biosynthesis in fungi, leading to the accumulation of toxic sterol intermediates such as squalene and lanosterol . This effect is crucial since ergosterol is a vital component of fungal cell membranes.
- Potential Role in DNA Synthesis Inhibition : Although not conclusively established, there are indications that this compound may inhibit DNA synthesis, potentially through interactions involving its hydroxamic acid moiety .
Case Studies and Research Findings
Several studies have highlighted the promise of this compound in combating drug-resistant infections:
- A study by Chang et al. (2015) demonstrated that this compound was non-toxic to immortalized human prostatic epithelial cells at concentrations up to 121.6 μM , suggesting a favorable safety profile for potential therapeutic use .
- Research has indicated that this compound could serve as a lead compound for further development against A. baumannii due to its effectiveness against multiple strains, including highly resistant variants .
常见问题
Basic Research Question
- Lipid Peroxidation Assays : Inhibition of free radical-induced peroxidation in rat liver microsomes, with activity 20× stronger than vitamin E .
- DPPH/ABTS Radical Scavenging : Spectrophotometric measurement of radical neutralization .
- Cell-Based Models : Evaluation of ROS reduction in cancer cell lines (e.g., HeLa cells, IC50 = 1.0 µg/mL) .
How does this compound inhibit DNA synthesis, and what mechanistic assays validate this?
Advanced Research Question
- Thymidine Incorporation Assays : Measure reduced [³H]-thymidine uptake in treated cells .
- Cell Cycle Analysis : Flow cytometry to detect S-phase arrest .
- Enzyme Inhibition Studies : Direct inhibition of DNA polymerases or topoisomerases via enzymatic assays .
What methodologies explore this compound’s selective cytotoxicity against cancer subtypes?
Advanced Research Question
- Subtype-Specific Assays : Dose-response curves in triple-negative breast cancer (TNBC) cell lines (e.g., MDA-MB-468, LC50 = 600 nM) .
- Structure-Activity Relationship (SAR) : Comparison with analogs like maximiscin to identify pharmacophores .
- Xenograft Models : In vivo efficacy testing in BL1-subtype TNBC xenografts .
How is this compound’s gelatinase A (MMP-2) inhibitory activity characterized?
Advanced Research Question
- Zymography : Gel electrophoresis to detect reduced MMP-2 proteolytic activity .
- Fluorogenic Substrate Assays : Quantify inhibition kinetics (e.g., IC50) using synthetic substrates .
- Molecular Docking : Computational modeling to predict binding interactions with MMP-2’s catalytic domain .
What strategies investigate the multifunctionality of this compound’s biosynthetic gene cluster?
Advanced Research Question
- Metabolite Profiling : LC-MS/MS analysis of TopC-overexpressing strains to detect co-produced metabolites (e.g., trichodin A, asperpyridone A) .
- Cluster Deletion : CRISPR-Cas9 knockout of the top cluster to abolish this compound production .
- Heterologous Expression : Transfer of pdx to non-producing hosts to confirm functionality .
How are synergistic effects between this compound and conventional antibiotics tested?
Advanced Research Question
- Checkerboard Assays : Fractional inhibitory concentration (FIC) indices to identify synergy (e.g., with β-lactams or fluoroquinolones) .
- Time-Kill Curves : Evaluate bactericidal activity over 24 hours in combination therapies .
- Resistance Studies : Serial passage assays to assess delayed resistance development .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
TAK-653 |
|
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。